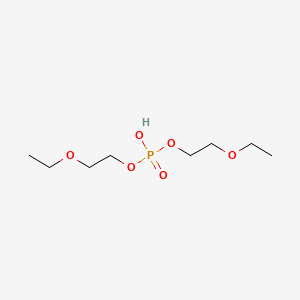
Bis(2-ethoxyethyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethoxyethyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C8H19O6P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 2-ethoxyethanol. The reaction is carried out in the presence of a catalyst, and the molar ratio of phosphorus oxychloride to 2-ethoxyethanol is maintained at 1:2. The reaction mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The temperature is then raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethoxyethyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-ethoxyethanol.
Esterification: It can react with alcohols to form different esters.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-ethoxyethanol.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Bis(2-ethoxyethyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology and Medicine: It is used in biochemical research for the study of phosphorylation processes and as a component in certain pharmaceutical formulations.
Industry: In industrial applications, it is used as a surfactant, lubricant additive, and corrosion inhibitor. It is also employed in the extraction and separation of metals, particularly in the nuclear and rare earth industries .
Mechanism of Action
The mechanism of action of Bis(2-ethoxyethyl) hydrogen phosphate involves its ability to donate and accept phosphate groups. This property makes it useful in phosphorylation reactions, where it can transfer phosphate groups to other molecules. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphoric acid
- Tri(2-ethylhexyl) phosphate
Comparison: Bis(2-ethoxyethyl) hydrogen phosphate is unique due to its specific ethoxyethyl groups, which impart different solubility and reactivity characteristics compared to other similar compounds. For example, Bis(2-ethylhexyl) hydrogen phosphate has longer alkyl chains, making it more hydrophobic and suitable for different applications .
Properties
CAS No. |
94113-78-7 |
|---|---|
Molecular Formula |
C8H19O6P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-3-11-5-7-13-15(9,10)14-8-6-12-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI Key |
LYBYLVMWDKBFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOP(=O)(O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















